molecular formula C14H16N6 B15151027 N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B15151027
M. Wt: 268.32 g/mol
InChI Key: BKVUDQDKUYNPPB-UHFFFAOYSA-N
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Description

N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Green synthesis methods have also been explored to minimize environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Mechanism of Action

The mechanism of action of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs). These interactions can inhibit the catalytic activity of PTKs, leading to the disruption of cellular processes like growth, differentiation, and survival . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific structural modifications, which enhance its biological activity and selectivity. Its ability to inhibit multiple targets and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

6-N-ethyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H16N6/c1-3-15-14-18-12(17-10-7-5-4-6-8-10)11-9-16-20(2)13(11)19-14/h4-9H,3H2,1-2H3,(H2,15,17,18,19)

InChI Key

BKVUDQDKUYNPPB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3

Origin of Product

United States

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